1-(3-Methylphenethyl)piperazine 2HCl
Description
Properties
IUPAC Name |
1-[2-(3-methylphenyl)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-12-3-2-4-13(11-12)5-8-15-9-6-14-7-10-15;;/h2-4,11,14H,5-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVQODBDEURECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCN2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenethyl group can undergo oxidation to form various oxidized products.
Reduction: Reduction reactions can be performed on the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as ammonia or amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and phenolic compounds.
Reduction Products: Piperazine derivatives with reduced functional groups.
Substitution Products: Amides, esters, and other substituted piperazines.
Scientific Research Applications
Key Properties
- Molecular Formula : C12H18ClN2
- Molecular Weight : 232.74 g/mol
- Solubility : Soluble in water
Neurological Disorders
Research indicates that piperazine derivatives, including 1-(3-Methylphenethyl)piperazine 2HCl, exhibit significant interactions with neurotransmitter receptors, particularly serotonin (5-HT) receptors. This interaction suggests potential applications in treating conditions such as depression and anxiety disorders.
Case Study: Serotonin Receptor Interaction
A study demonstrated that derivatives of piperazine could modulate serotonin receptor activity, which is crucial for mood regulation. The ability of this compound to interact with these receptors positions it as a candidate for further investigation in psychopharmacology .
Antidepressant Development
The compound has been explored as an intermediate in synthesizing antidepressants. Its structural similarity to known antidepressants allows it to be modified to enhance efficacy and reduce side effects.
Data Table: Comparison of Piperazine Derivatives
| Compound Name | Structural Features | Notable Effects |
|---|---|---|
| 1-(3-Chlorophenyl)piperazine dihydrochloride | Chlorine substitution on phenyl ring | Strong antipsychotic properties |
| 1-(4-Methoxyphenyl)piperazine dihydrochloride | Methoxy group on para position | Different pharmacological profile |
| 1-(3-Methylphenethyl)piperazine dihydrochloride | Methyl group enhances lipophilicity | Potential antidepressant activity |
Anti-cholinesterase Activity
Recent studies have indicated that piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The ability of this compound to inhibit AChE suggests its potential role in developing treatments for cognitive disorders.
Experimental Findings
In vitro assays showed that certain piperazine derivatives significantly inhibited AChE activity, indicating their potential utility in enhancing cholinergic neurotransmission .
Synthesis and Modifications
The synthesis of 1-(3-Methylphenethyl)piperazine dihydrochloride typically involves the reaction of piperazine with appropriate alkylating agents to introduce the phenethyl group. This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Synthesis Pathway
- Starting Materials : Piperazine, methylbenzyl chloride.
- Reaction Conditions : Conducted under basic conditions to promote nucleophilic substitution.
- Yield : Typically high yields are reported due to the stability of the intermediates.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymes.
Pathways Involved: Potential pathways include those related to neurotransmitter release, receptor binding, and enzyme activity modulation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The table below summarizes key structural analogs of 1-(3-Methylphenethyl)piperazine 2HCl, highlighting substituent variations and their impact on molecular properties:
Pharmacological and Functional Differences
Receptor Affinity and Selectivity
- This compound: Likely exhibits affinity for 5-HT₁A and 5-HT₂ receptors due to the phenethyl backbone, similar to TFMPP and mCPP.
- BZP: Primarily dopaminergic and noradrenergic activity, with weaker serotonergic effects. Often combined with TFMPP to mimic MDMA .
- TFMPP : High selectivity for 5-HT₁B/₁D and 5-HT₂A receptors, inducing hallucinations and appetite suppression .
- mCPP : Mixed activity at 5-HT₁B, 5-HT₂A, and 5-HT₂C receptors, associated with anxiety and dysphoria in humans .
Analytical Differentiation
Capillary electrophoresis (CE) with chiral selectors like hydroxypropyl-β-cyclodextrin (HPβCD) can separate piperazines based on substituent electronegativity and steric effects. For example, BZP and TFMPP exhibit distinct migration times compared to 1-(3-Methylphenethyl)piperazine due to differences in aromatic substitution .
Biological Activity
1-(3-Methylphenethyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential pharmacological applications, particularly in the treatment of psychiatric disorders such as schizophrenia. This compound features a piperazine ring substituted with a 3-methylphenethyl group, which contributes to its biological activity and interaction with various neurotransmitter systems.
Chemical Structure and Properties
The molecular formula for 1-(3-Methylphenethyl)piperazine 2HCl is C12H18Cl2N2, and it possesses a unique structure that allows for diverse chemical modifications. This versatility makes it an interesting scaffold in drug design, particularly for developing new therapeutic agents targeting central nervous system disorders.
Biological Activity Overview
Research indicates that piperazine derivatives, including 1-(3-Methylphenethyl)piperazine dihydrochloride, exhibit a range of biological activities, primarily through their interactions with neurotransmitter receptors. These interactions can modulate dopaminergic and serotonergic pathways, which are critical in the treatment of various psychiatric conditions.
Key Biological Activities
- Antipsychotic Effects : Preliminary studies suggest that this compound may have antipsychotic properties, making it a candidate for further investigation in treating schizophrenia and related disorders.
- Dopaminergic Modulation : The compound has been shown to interact with dopamine receptors, influencing dopamine levels in specific brain regions such as the caudate nucleus and hypothalamus .
- Serotonergic Activity : Similar piperazine derivatives have demonstrated activity at serotonin receptors, which may contribute to their therapeutic effects in mood disorders.
The mechanism of action of 1-(3-Methylphenethyl)piperazine dihydrochloride involves its binding to various neurotransmitter receptors. The following table summarizes its interactions with key receptors:
| Receptor Type | Interaction Type | Effect |
|---|---|---|
| Dopamine Receptors | Agonist/Antagonist | Modulates dopamine release |
| Serotonin Receptors | Agonist | Influences mood regulation |
| Alpha-adrenergic | Antagonist | Potential anxiolytic effects |
Case Studies
Several studies have explored the biological effects of compounds structurally related to 1-(3-Methylphenethyl)piperazine dihydrochloride. For instance:
- Study on Dopaminergic Effects : In a study involving an aryl-1,4-dialkyl-piperazine derivative (I-893), doses ranging from 50-250 mg/kg were administered orally to rats. Results indicated a transient increase in dopamine content followed by a dose-dependent decrease, suggesting that similar compounds may facilitate dopamine release while inhibiting reuptake .
- Pharmacological Evaluation : A pharmacological evaluation highlighted the potential of piperazine derivatives to affect norepinephrine levels in the hypothalamus and frontal cortex, indicating their role in modulating stress responses and mood .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-Methylphenethyl)piperazine 2HCl, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, NaBH3CN-mediated reduction under pH 7 and methanol solvent achieves intermediate formation, followed by microwave-assisted HCl treatment (180°C, 300 W) for cyclization and salt formation . Key factors include:
- Temperature : Microwave irradiation enhances reaction efficiency compared to conventional heating .
- Reagent selection : NaBH4/BF3·Et2O in diglyme at −5°C improves stereochemical control for substituted derivatives .
- Table : Representative yields from similar piperazine syntheses:
| Reaction Type | Yield Range | Key Conditions | Reference |
|---|---|---|---|
| Reductive amination | 46–90% | NaBH3CN, MeOH, pH 7 | |
| Cyclization | 52–72% | HCl, MW, 180°C |
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assigns proton environments (e.g., δ 3.32–3.57 ppm for piperazine protons) and carbon backbone .
- HRMS : Validates molecular weight (e.g., C15H21N5O·2HCl, MW = 323.83) .
- Melting Point : Consistency with literature values (e.g., 146–148°C) indicates purity .
- HPLC : Quantifies residual solvents or byproducts, especially after salt formation .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : The dihydrochloride salt form enhances water solubility compared to the free base. Solubility in DMSO (≥10 mg/mL) is typical for biological assays .
- Stability : Storage at −20°C in anhydrous conditions prevents hydrolysis. Degradation studies using TLC or LCMS monitor stability under varying pH .
Advanced Research Questions
Q. How do structural modifications to the piperazine core (e.g., substituent position, halogenation) influence receptor binding affinity or cytotoxic activity?
- Methodological Answer :
- SAR Studies : Fluorination at the benzyl position (e.g., 2-fluorobenzyl derivatives) increases serotonin receptor (5-HT2B/2C) agonist activity, as shown in docking studies .
- Cytotoxicity : Substitution with chlorophenyl or bromophenyl groups enhances activity against prostate cancer cell lines (IC50 = 8.4–9.2 μM) via tubulin inhibition .
- Table : Biological activity of selected derivatives:
| Derivative | Target | IC50/EC50 | Key Structural Feature | Reference |
|---|---|---|---|---|
| 3-Chlorophenyl | 5-HT2C | 0.8 μM | meta-Cl substitution | |
| 4-Bromophenyl | HeLa | 8.4 μM | para-Br substitution |
Q. What strategies resolve contradictions in reported biological data for piperazine derivatives, such as divergent IC50 values across studies?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., MDA-MB-231 vs. HeLa) and control compounds (e.g., cisplatin) to normalize data .
- Metabolic stability : Evaluate cytochrome P450 interactions (e.g., CYP2D6 inhibition) to explain variability in in vivo vs. in vitro results .
- Computational validation : Molecular dynamics simulations reconcile discrepancies in docking scores (e.g., Glide vs. AutoDock) for receptor binding .
Q. How can computational methods (e.g., molecular docking, QSAR) guide the rational design of 1-(3-Methylphenethyl)piperazine analogs with improved pharmacokinetic profiles?
- Methodological Answer :
- Docking Protocols : Use Schrödinger Suite to model interactions with dopamine transporters (e.g., SERT/DAT). Key residues (e.g., Asp98 in SERT) guide substituent placement .
- QSAR Models : Hammett constants (σ) for substituents predict logP and BBB permeability. For example, trifluoromethyl groups improve CNS penetration but reduce solubility .
- ADMET Prediction : SwissADME calculates topological polar surface area (TPSA < 60 Ų) to optimize bioavailability .
Methodological Considerations
- Contradiction Analysis : Conflicting cytotoxicity data may arise from assay conditions (e.g., serum concentration, incubation time). Replicate experiments under standardized protocols .
- Synthetic Optimization : Replace hazardous reagents (e.g., thionyl chloride) with eco-friendly alternatives (e.g., DCC/DMAP) for safer scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
